N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Description
N-[4-(2H-Tetrazol-5-yl)phenyl]benzamide (CAS: 132640-22-3) is a benzamide derivative featuring a tetrazole ring at the para-position of the phenyl group. Its molecular formula is C₁₄H₁₁N₅O, with a molecular weight of 265.27 g/mol. The compound is characterized by two key functional groups: the benzamide moiety and the 2H-tetrazole ring, which confer unique physicochemical properties.
This compound has been utilized in diverse applications:
Properties
CAS No. |
651769-73-2 |
|---|---|
Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) |
InChI Key |
KYFMRZSWZBCOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Key Intermediates
The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide hinges on two critical steps:
- Formation of the tetrazole ring on the phenyl group.
- Amide bond formation between the tetrazole-containing aniline and benzoyl derivatives.
Detailed Preparation Methods
[3+2] Cycloaddition Route
Step 1: Synthesis of N-(4-Cyanophenyl)benzamide
- Reagents : 4-Aminobenzonitrile, benzoyl chloride, pyridine.
- Conditions : Room temperature, 12 hours.
- Yield : 85–90%.
Step 2: Tetrazole Ring Formation
- Reagents : Sodium azide, AlCl₃.
- Conditions : 90°C, 6–8 hours.
- Mechanism : AlCl₃ activates the nitrile group, enabling cycloaddition with NaN₃ (Scheme 1).
- Yield : 84–91%.
Reaction Scheme :
$$
\text{N-(4-Cyanophenyl)benzamide} + \text{NaN}3 \xrightarrow{\text{AlCl}3, 90^\circ\text{C}} \text{this compound}
$$
Acid Chloride-Mediated Amidation
Step 1: Synthesis of 4-(2H-Tetrazol-5-yl)aniline
Step 2: Benzamide Formation
- Reagents : Benzoyl chloride, triethylamine (TEA).
- Conditions : 0°C to room temperature, 2 hours.
- Yield : 80–85%.
Reaction Scheme :
$$
\text{4-(2H-Tetrazol-5-yl)aniline} + \text{Benzoyl chloride} \xrightarrow{\text{TEA}} \text{this compound}
$$
Comparative Analysis of Methods
Optimization and Scalability
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions: N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide derivatives have been investigated for their roles as G protein-coupled receptor (GPR) agonists, particularly GPR35. Research indicates that modifications to the tetrazole group can enhance potency against this receptor, which is implicated in pain modulation and inflammatory diseases .
Case Study:
A study synthesized various derivatives of this compound and evaluated their agonistic activities using dynamic mass redistribution assays. The results showed that specific substitutions significantly increased the compounds' efficacy, suggesting a promising avenue for developing new analgesics and anti-inflammatory drugs .
Antioxidant and Antimicrobial Properties:
Research has highlighted the antioxidant and antibacterial properties of tetrazole-containing compounds, including this compound. These compounds have shown potential in combating various bacterial strains and may serve as templates for developing new antibiotics .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antibacterial | Effective against E. coli and S. aureus | |
| GPR35 Agonism | Potent activation of GPR35 |
Material Science
Synthesis of Advanced Materials:
this compound is utilized as a building block in synthesizing metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and catalysis .
Case Study:
A recent study reported the synthesis of a nickel-based MOF using a tetrazole-naphthalene linker, demonstrating enhanced catalytic activity for various organic transformations. The incorporation of tetrazole moieties improved the structural integrity and functionality of the resulting framework .
Industrial Applications
Pharmaceutical Development:
The compound serves as an intermediate in drug synthesis, particularly in creating novel therapeutic agents targeting metabolic disorders and cancer. Its versatility allows it to be adapted for various chemical modifications to optimize pharmacological properties .
Table 2: Industrial Applications of this compound
Mechanism of Action
The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a GPR35 agonist, the compound binds to the receptor, activating downstream signaling pathways that modulate pain and inflammation . The tetrazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Tetrazole vs. Other Heterocycles :
- Tetrazole-containing compounds (e.g., ) exhibit enhanced acidity and metal-binding capacity compared to isoxazole or thiadiazole derivatives (e.g., ).
- The dual tetrazole groups in this compound enable stronger coordination in MOFs than single-tetrazole analogs .
Bioactivity :
Key Differences:
- Solvothermal vs. Reflux: The target compound’s synthesis under solvothermal conditions (DMF/methanol, HCl) contrasts with conventional reflux methods for isoxazole-thiadiazole derivatives .
- Click Chemistry : Triazole-containing analogs (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition, absent in tetrazole-based syntheses.
Physicochemical and Spectral Properties
IR Spectroscopy :
NMR :
- Aromatic protons in the target compound resonate at δ 7.3–8.3 ppm (DMSO-d₆), overlapping with analogs like SCH 900822 .
Biological Activity
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and receptor ligand. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound contains a tetrazole ring, which is known to mimic carboxylic acids, enhancing its ability to interact with various biological targets. The presence of the tetrazole moiety allows for effective binding through hydrogen bonding and electrostatic interactions, crucial for its biological activity.
Biological Activity Overview
1. Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. The tetrazole group facilitates binding to active sites, potentially leading to inhibition of enzymatic activity. This characteristic is particularly relevant in the context of cancer and infectious diseases.
2. Antimicrobial Activity:
Research indicates that derivatives of tetrazole compounds exhibit antimicrobial properties. For instance, N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide demonstrated antimicrobial activity against various strains, including Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .
3. Anticancer Potential:
The compound's ability to inhibit specific cellular pathways has been linked to anticancer effects. In vitro studies have shown that compounds with similar structures can induce cell death in cancer cells by disrupting mitotic spindle formation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to various structural features:
| Substituent | Effect on Activity |
|---|---|
| Tetrazole Group | Enhances binding affinity and activity |
| Hydroxyl Groups | Increase solubility and bioavailability |
| Electron-donating groups | Improve potency against specific targets |
Studies have shown that modifications in the para-position of the phenyl ring significantly affect the compound's potency as a GPR35 agonist, with certain substitutions leading to increased receptor activation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated substantial inhibition against Staphylococcus aureus and Escherichia coli, with specific derivatives showing MIC values lower than those of standard treatments .
Case Study 2: Cancer Cell Studies
In another study focusing on cancer cell lines, compounds structurally related to this compound were tested for their ability to induce multipolarity in centrosome-amplified cancer cells. The findings revealed that these compounds could effectively disrupt normal mitotic processes, leading to increased cell death rates .
Q & A
Basic: What are the standard synthetic routes for N-[4-(2H-tetrazol-5-yl)phenyl]benzamide, and how are the products characterized?
Methodological Answer:
The synthesis typically involves amide coupling between 4-(2H-tetrazol-5-yl)aniline and benzoyl derivatives under catalytic conditions. For example, solvothermal methods using CdCl₂·H₂O and dimethylformamide/methanol mixtures yield crystalline products suitable for structural analysis . Characterization includes:
- Single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and coordination (e.g., in MOFs) .
- Nuclear Magnetic Resonance (NMR) for verifying proton environments and functional groups .
- Elemental analysis and infrared (IR) spectroscopy to validate purity and bond vibrations (e.g., tetrazole C=N stretches at ~1600 cm⁻¹) .
Basic: What spectroscopic and computational methods confirm the compound’s receptor-binding activity?
Methodological Answer:
- Radioligand Binding Assays : Competitive binding studies using ¹²⁵I-labeled ligands (e.g., glucagon) on cell membranes (e.g., CHO-hGCGR) to determine IC₅₀ values .
- Fluorescence Titration : For MOF-based applications, steady-state fluorescence quantifies analyte detection limits (e.g., 42.84 ppb for TNP) .
- Molecular Docking : Predicts binding poses with receptors (e.g., GPCRs) by aligning tetrazole and benzamide motifs with active sites .
Advanced: How can structure-activity relationship (SAR) studies optimize GPCR affinity?
Methodological Answer:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances metabolic stability and receptor interactions .
- Tetrazole Positioning : The 5-position of tetrazole maximizes hydrogen bonding with residues like Arg⁶⁷ in glucagon receptors .
- In Vitro Validation : Dose-response curves from cAMP inhibition assays (e.g., HEK293 cells transfected with GCGR) quantify antagonist potency .
Advanced: How does the compound’s structure enable applications in luminescent metal-organic frameworks (MOFs)?
Methodological Answer:
- Coordination Sites : The tetrazole’s nitrogen atoms chelate metal ions (e.g., Cd²⁺), forming 3D networks with high thermal stability (up to 300°C) .
- Fluorescence Mechanism : π-π* transitions in the benzamide-tetrazole system enable selective quenching by nitroaromatics (e.g., TNP) via electron transfer .
- Recyclability Testing : MOFs retain >90% detection efficiency after 5 cycles, validated by fluorescence intensity recovery post-TNP exposure .
Advanced: How do researchers resolve contradictions in reported biological targets (e.g., bacterial vs. mammalian enzymes)?
Methodological Answer:
- Comparative Enzymatic Assays : Test inhibition of bacterial acps-pptase vs. human homologs (e.g., acyl-protein thioesterases) to assess selectivity .
- Pathway Mapping : Transcriptomic profiling (e.g., RNA-seq) identifies downstream pathways affected in bacterial vs. mammalian cells .
- Structural Overlay Analysis : Compare X-ray structures of compound-enzyme complexes to identify divergent binding motifs .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Modeling : Tools like SwissADME predict high gastrointestinal absorption (TPSA <90 Ų) but potential CYP3A4-mediated metabolism .
- Free Energy Perturbation (FEP) : Quantifies binding free energy differences between analogs (e.g., tetrazole vs. carboxylate bioisosteres) .
- QSAR Models : Correlate substituent hydrophobicity (ClogP) with in vivo half-life using regression analysis .
Advanced: How is the compound used as a pharmacophore in angiotensin receptor antagonists?
Methodological Answer:
- Bioisosteric Replacement : The tetrazole group mimics carboxylate in drugs like valsartan, enhancing oral bioavailability while retaining AT₁ receptor affinity .
- Binding Kinetics : Surface plasmon resonance (SPR) measures kon/koff rates for analogs, optimizing residence time .
- In Vivo Efficacy : Hypertensive rat models assess blood pressure reduction post-oral administration (e.g., 10 mg/kg dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
